![molecular formula C12H15NO4 B6596714 (2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid CAS No. 183241-73-8](/img/structure/B6596714.png)

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid

Übersicht

Beschreibung

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid, commonly referred to as 2-hydroxypropyl-3-phenylpropionic acid (2-HPPPA), is a naturally occurring organic acid found in many species of plants and animals. This organic acid is an important metabolic intermediate in the biosynthesis of several important biological compounds, such as fatty acids, amino acids, and other compounds. It has been studied extensively in recent years due to its potential applications in biotechnology, medicine, and other fields.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid has been studied extensively in recent years due to its potential applications in biotechnology, medicine, and other fields. For example, it has been used as a substrate for the production of fatty acids, which are important components of cell membranes. It has also been studied as a potential inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, this compound has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.

Wirkmechanismus

Target of Action

N-Lactoyl-Phenylalanine (Lac-Phe) is a lactate-derived metabolite that primarily targets the cytosolic nonspecific dipeptidase (CNDP2) protein . This protein is widely expressed across diverse cell types, including macrophages, monocytes, and other immune and epithelial cells . The CNDP2 protein plays a crucial role in the synthesis of Lac-Phe .

Mode of Action

Lac-Phe is synthesized from (S)-lactate and L-phenylalanine by the CNDP2 protein . The production of Lac-Phe is exercise-inducible . It is classified as an N-acyl-alpha-amino acid and pseudodipeptide .

Biochemical Pathways

The biosynthesis of Lac-Phe occurs in CNDP2+ cells, which are localized to diverse organs . The production of Lac-Phe is stimulated by exercise, which increases lactate production and intracellular lactate mass action .

Pharmacokinetics

The transport of Lac-Phe across cell membranes is mediated by SLC17A1 and SLC17A3 , two kidney-restricted plasma membrane-localized solute carriers . These transporters exhibit high Lac-Phe efflux activity . In humans, levels of Lac-Phe in urine exhibit a strong genetic association with the SLC17A1-4 locus .

Result of Action

Lac-Phe has been shown to suppress food intake and body weight . In diet-induced obese mice, pharmacologically mediated increases in Lac-Phe reduce food intake without affecting movement or energy expenditure . Chronic administration of Lac-Phe decreases adiposity and body weight and improves glucose homeostasis .

Action Environment

The production of Lac-Phe is influenced by physical activity, specifically intense exercise . In humans and racehorses, large activity-inducible increases in circulating Lac-Phe have been observed .

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and has a relatively low toxicity. On the other hand, it can be difficult to synthesize in high yields and its effects on biochemical and physiological processes are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on (2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid. For example, further research could be conducted to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to study its potential applications in biotechnology, medicine, and other fields. Furthermore, further research could be conducted to develop new methods of synthesis or to improve existing methods. Finally, further research could be conducted to identify new potential applications of this compound.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRJJZHHNGABMQ-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183241-73-8 | |

| Record name | N-Lactoylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

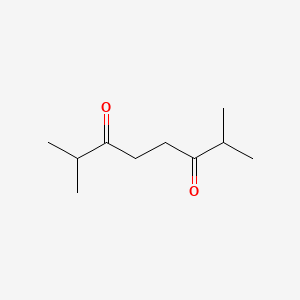

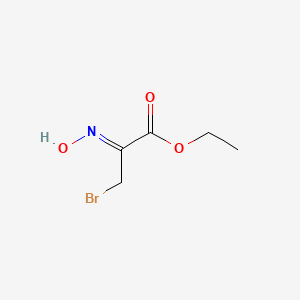

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)

![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)

![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)

amine](/img/structure/B6596679.png)

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)